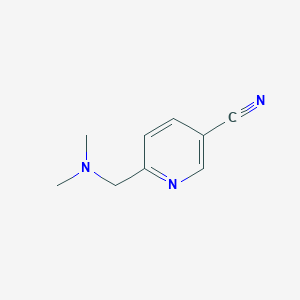

6-((Dimethylamino)methyl)nicotinonitrile

Descripción

6-((Dimethylamino)methyl)nicotinonitrile is a pyridine-based compound characterized by a nicotinonitrile backbone (3-cyanopyridine) with a dimethylaminomethyl substituent at the 6-position. Its molecular formula is C₉H₁₀N₄, and it belongs to the broader class of nicotinonitrile derivatives, which are recognized for their versatility in medicinal chemistry and materials science. The dimethylaminomethyl group enhances the compound's electron-donating capacity and solubility in polar solvents, while the nitrile group contributes to its reactivity in nucleophilic additions or cyclization reactions.

For example, highlights the use of chloroimidate intermediates in Pinner-type reactions to introduce substituents onto the pyridine ring .

Propiedades

Fórmula molecular |

C9H11N3 |

|---|---|

Peso molecular |

161.20 g/mol |

Nombre IUPAC |

6-[(dimethylamino)methyl]pyridine-3-carbonitrile |

InChI |

InChI=1S/C9H11N3/c1-12(2)7-9-4-3-8(5-10)6-11-9/h3-4,6H,7H2,1-2H3 |

Clave InChI |

SQEXGANUVFNFPU-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CC1=NC=C(C=C1)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Dimethylamino)methyl)nicotinonitrile typically involves the reaction of nicotinonitrile with dimethylamine in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where nicotinonitrile is treated with dimethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and reactors ensures consistent production quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

6-((Dimethylamino)methyl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of reduced amines and other derivatives.

Substitution: Formation of substituted nicotinonitrile derivatives with different functional groups.

Aplicaciones Científicas De Investigación

6-((Dimethylamino)methyl)nicotinonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

Mecanismo De Acción

The mechanism of action of 6-((Dimethylamino)methyl)nicotinonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound can also act as a ligand, binding to metal ions and affecting their catalytic properties. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparación Con Compuestos Similares

Key Properties :

- Electronic Parameters : Quantum chemical studies (e.g., HOMO/LUMO energies and dipole moments) are critical for predicting reactivity. For a structurally related compound, reports a dipole moment (μ) of ~4.5 D and a HOMO-LUMO gap of ~4.2 eV, suggesting moderate polarizability and stability .

- Solubility: The dimethylamino group likely improves solubility in aqueous or alcoholic media compared to non-polar analogs.

Comparison with Similar Compounds

Nicotinonitrile derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 6-((Dimethylamino)methyl)nicotinonitrile and its structural analogs:

Table 1: Structural and Functional Comparison of Nicotinonitrile Derivatives

Structural and Electronic Differences

- Substituent Position: The 6-position substituent in the target compound contrasts with 2-position modifications (e.g., ), which alter electron density distribution. For instance, a -CF₃ group at the 6-position () increases electron-withdrawing effects, reducing HOMO energy compared to the electron-donating dimethylaminomethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.